molecular formula C8H8Cl2FN B13204937 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine

1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13204937
M. Wt: 208.06 g/mol
InChI Key: CFBXZKYYVCHKBP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a fluoroethanamine moiety

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with potassium fluoride in the presence of a suitable solvent to introduce the fluorine atom. This is followed by the reaction with ammonia or an amine to form the final amine product . Industrial production methods often employ continuous flow microreactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,12H2

InChI Key

CFBXZKYYVCHKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CF)N

Origin of Product

United States

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